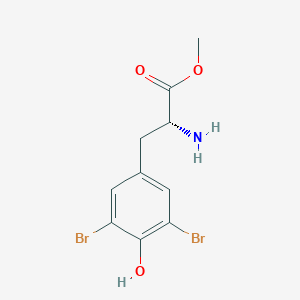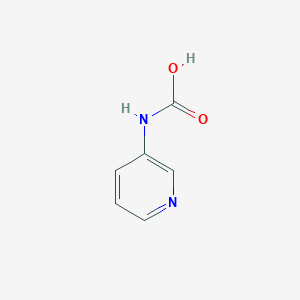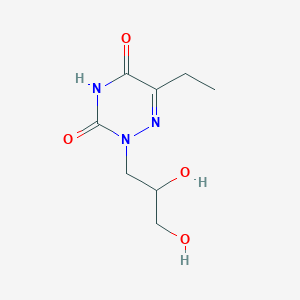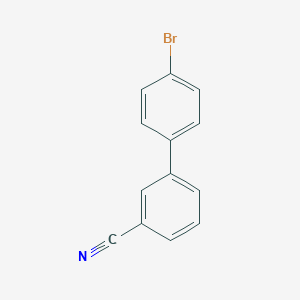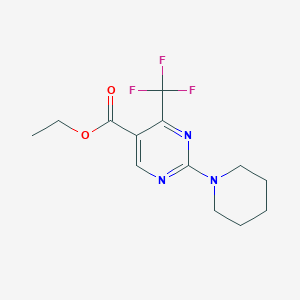
Ethyl2-(piperidin-1-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl2-(piperidin-1-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate is a highly specialized chemical compound that has gained popularity in the scientific community due to its unique properties. The compound has been the focus of intensive research in recent years, and its potential applications in various fields have been explored.
Wirkmechanismus
The mechanism of action of Ethyl2-(piperidin-1-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate is not fully understood. However, it is believed that the compound exerts its effects by modulating the activity of certain enzymes and signaling pathways in the body. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. It has also been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular metabolism.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Ethyl2-(piperidin-1-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate have been extensively studied in vitro and in vivo. The compound has been found to exhibit potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of various inflammatory conditions. It has also been found to inhibit the growth of cancer cells, suggesting its potential use as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Ethyl2-(piperidin-1-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate is its high potency and selectivity. The compound has been found to exhibit potent effects at relatively low concentrations, making it an attractive candidate for drug development. However, the compound is also highly specialized and complex, which makes it difficult to synthesize and study. Additionally, the compound's mechanism of action is not fully understood, which makes it challenging to develop effective therapeutic strategies.
Zukünftige Richtungen
Despite the challenges associated with studying Ethyl2-(piperidin-1-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate, there are several promising future directions for research. One direction is to further explore the compound's potential use as an anti-inflammatory and analgesic agent, particularly in the treatment of chronic pain and inflammatory conditions. Another direction is to investigate the compound's potential use as an anti-cancer agent, particularly in the treatment of solid tumors. Additionally, further research is needed to fully understand the compound's mechanism of action and to develop effective therapeutic strategies based on this understanding.
Synthesemethoden
The synthesis of Ethyl2-(piperidin-1-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate is a complex process that involves several steps. The most commonly used method involves the reaction of 2-aminopyrimidine-5-carboxylic acid with ethyl 4,4,4-trifluoroacetoacetate in the presence of piperidine and acetic anhydride. The reaction mixture is then refluxed for several hours, and the resulting product is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
Ethyl2-(piperidin-1-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate has been extensively studied for its potential applications in various fields of science. One of the most promising applications is in the field of medicinal chemistry, where the compound has been found to exhibit potent anti-inflammatory and analgesic properties. The compound has also been studied for its potential use as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro.
Eigenschaften
CAS-Nummer |
187036-01-7 |
|---|---|
Produktname |
Ethyl2-(piperidin-1-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate |
Molekularformel |
C13H16F3N3O2 |
Molekulargewicht |
303.28 g/mol |
IUPAC-Name |
ethyl 2-piperidin-1-yl-4-(trifluoromethyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H16F3N3O2/c1-2-21-11(20)9-8-17-12(18-10(9)13(14,15)16)19-6-4-3-5-7-19/h8H,2-7H2,1H3 |
InChI-Schlüssel |
RRECFHZKSPQKEL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C(N=C1C(F)(F)F)N2CCCCC2 |
Kanonische SMILES |
CCOC(=O)C1=CN=C(N=C1C(F)(F)F)N2CCCCC2 |
Synonyme |
ETHYL 2-(PIPERIDIN-1-YL)-4-(TRIFLUOROMETHYL)PYRIMIDINE-5-CARBOXYLATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



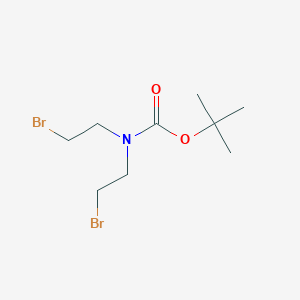
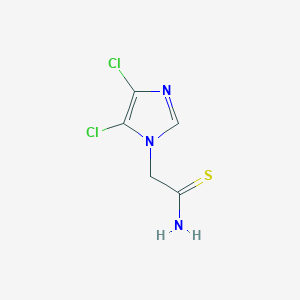
![5,6-Dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B67690.png)
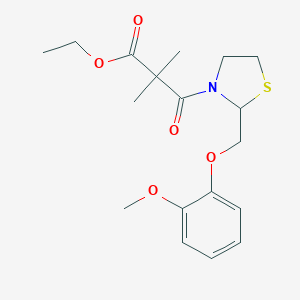
![(1R,5S,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid](/img/structure/B67698.png)
